2-Hydroxyphenazine 5,10-Dioxide

Vue d'ensemble

Description

2-Hydroxyphenazine 5,10-Dioxide is a chemical compound with the IUPAC name 2-phenazinol 5,10-dioxide . It has a molecular weight of 228.21 . It is used in the development of quinoxaline 1,4-dioxided for antimicrobial treatments .

Synthesis Analysis

The synthesis of this compound involves the use of prodrug strategies that reveal carbamate side chains to be the optimal phenol-attached group . Derivatives with no oxygen-based substituent (–OH or –OCH3) in the 6th position of the phenazine skeleton upheld potency if alkyl or carbamate side chains were attached to the phenol in position 1 .

Molecular Structure Analysis

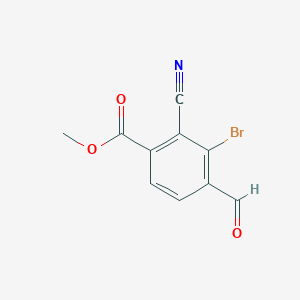

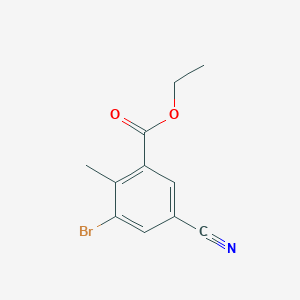

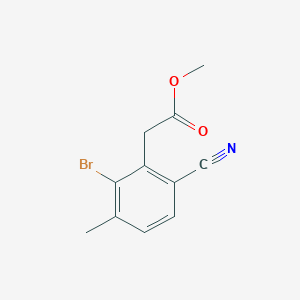

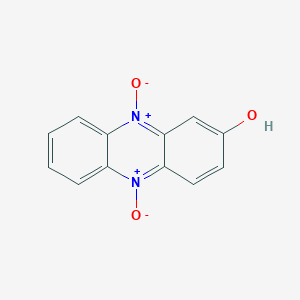

The molecular structure of this compound is represented by the InChI code 1S/C12H8N2O3/c15-8-5-6-11-12(7-8)14(17)10-4-2-1-3-9(10)13(11)16/h1-7,15H . This compound is an oxidized subclass of phenazines, often endowed with anti-infective and tumor growth-inhibiting properties .

Chemical Reactions Analysis

The chemical reactions involving this compound are pivotal for its cytotoxic activity . The N-oxide functionalities are crucial in these reactions .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Anticancer Prodrug Activation

2-Hydroxyphenazine 5,10-dioxide has been studied in the context of cancer treatment, particularly as a prodrug that is activated under hypoxic conditions. These conditions are often present in solid tumors. Studies have shown that certain phenazine 5,10-dioxides, including 2-hydroxyphenazine derivatives, exhibit selective cytotoxicity under hypoxia, making them potential candidates for targeted cancer therapies (Lavaggi et al., 2013). Further research into the metabolism and enzymatic reductions of these compounds under different oxygen conditions supports their potential role in cancer treatment (Lavaggi et al., 2008).

Hypoxic Selective Cytotoxins

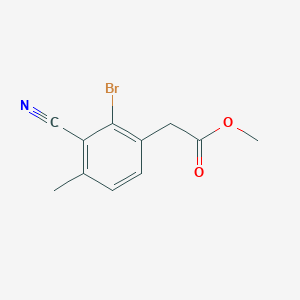

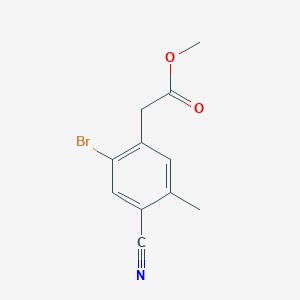

Phenazine 5,10-dioxide derivatives, including 2-hydroxyphenazine, have been synthesized and evaluated for their selective cytotoxicity under hypoxic conditions. Some derivatives, such as 7(8)-bromo-2-hydroxyphenazine 5,10-dioxide, showed selective toxicity toward hypoxic cells, suggesting their potential as leads for chemical modifications and biological studies in cancer research (Cerecetto et al., 2005).

Biochemical Mechanisms in Cancer Therapy

1-Hydroxyphenazine 5,10-dioxide has demonstrated antitumor properties and participates in biochemical mechanisms of quinoid antitumor agents. This suggests its potential as a biologically active substitute in cancer therapy, particularly in leukemia treatment (Acton & Tong, 1981).

Antimicrobial Activities

Phenazine derivatives, including 2-hydroxyphenazine 5,10-dioxides, have shown significant antimicrobial activities. Their structure has been modified to enhance this activity, making them potential candidates for the development of new antimicrobial agents (Gang et al., 1987).

Biosynthetic Pathway Construction

Research has been conducted on the biosynthetic pathway construction and production enhancement of 1-hydroxyphenazine derivatives. These studies are aimed at overcoming limitations in the variety and titer of these compounds, expanding their potential applications in biological and pharmaceutical fields (Wan et al., 2022).

Mécanisme D'action

Target of Action

The primary targets of 2-Hydroxyphenazine 5,10-Dioxide are human acute myeloid leukemia (AML) cells . The compound exhibits potent and selective cytotoxicity towards these cells .

Mode of Action

This compound interacts with its targets by inducing cell death . The N-oxide functionalities of the compound are pivotal for its cytotoxic activity .

Biochemical Pathways

It is known that the compound induces cell death in aml cells

Pharmacokinetics

A parallel artificial membrane permeability assay (pampa) demonstrated that the majority of the synthesized compounds related to this compound penetrate cell membranes efficiently . This suggests that the compound may have good bioavailability.

Result of Action

The primary result of the action of this compound is the induction of cell death in AML cells . The compound exhibits potent and selective cytotoxicity towards these cells .

Action Environment

The action of this compound is influenced by the hypoxic environment of the AML cells . The compound exhibits hypoxia-selective cell death, suggesting that it is more effective in hypoxic conditions .

Orientations Futures

Propriétés

IUPAC Name |

5,10-dioxidophenazine-5,10-diium-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O3/c15-8-5-6-11-12(7-8)14(17)10-4-2-1-3-9(10)13(11)16/h1-7,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMYLMFASUBJXBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)[N+](=C3C=CC(=CC3=[N+]2[O-])O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20322175 | |

| Record name | 5,10-Dioxy-phenazin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20322175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665578 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

303-80-0 | |

| Record name | 2-Phenazinol,10-dioxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400608 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,10-Dioxy-phenazin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20322175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 2-hydroxyphenazine 5,10-dioxide derivatives interesting for cancer treatment?

A: These compounds exhibit selective toxicity towards hypoxic cells, a common feature of solid tumors. [, ] This selectivity arises from their bioreduction under hypoxic conditions, potentially leading to the formation of cytotoxic species. [, ]

Q2: What is the proposed mechanism of action for these compounds?

A: While the exact mechanism remains under investigation, research suggests a bioreductive activation process is key. [] Under hypoxic conditions, 2-hydroxyphenazine 5,10-dioxides are believed to undergo enzymatic reduction, possibly involving DT-diaphorase and cytochrome P450. [, ] This reduction may lead to the generation of reactive oxygen species, such as hydroxyl radicals (•OH), specifically in the oxygen-deprived tumor microenvironment. [] These radicals can then cause DNA damage, ultimately leading to cell death.

Q3: How does the structure of these compounds influence their activity?

A: Structure-activity relationship (SAR) studies have shown that modifications to the core this compound structure can significantly alter its cytotoxic profile. [] For instance, the presence and position of halogens, such as bromine, have been linked to enhanced hypoxia-selective cytotoxicity. [, ] Additionally, the nature of substituents at the 2-position (e.g., amino vs. hydroxy) can influence the compound's metabolic profile and subsequent activity. []

Q4: Have these compounds shown efficacy in preclinical models?

A: Yes, at least one derivative, 7(8)-bromo-2-hydroxyphenazine 5,10-dioxide, has demonstrated promising in vivo activity. [] In a rat model of breast cancer, this compound reduced tumor volume without causing systemic toxicity. [] This finding highlights the therapeutic potential of this class of compounds.

Q5: What are the challenges in developing these compounds further?

A: While promising, further research is needed to fully elucidate the mechanism of action, optimize the pharmacokinetic properties, and thoroughly assess the safety profile of these compounds. [] This includes a deeper understanding of their metabolism, potential drug interactions, and long-term toxicity. Additionally, developing targeted drug delivery strategies could further enhance their efficacy and therapeutic index.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.